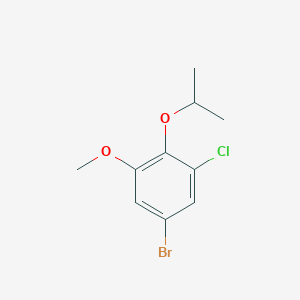

5-Bromo-3-chloro-2-isopropoxyanisole

Beschreibung

5-Bromo-3-chloro-2-isopropoxyanisole (CAS: 1820704-04-8) is a halogenated aromatic ether with the molecular formula C₁₀H₁₂BrClO₂ (deduced from nomenclature). It features bromine and chlorine substituents at positions 5 and 3, respectively, and an isopropoxy group (-OCH(CH₃)₂) at position 2 of the methoxy-substituted benzene ring. This compound is characterized by high purity (98%) and is commonly utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals .

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-3-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2/c1-6(2)14-10-8(12)4-7(11)5-9(10)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRHMPMVXYAHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-isopropoxyanisole typically involves the bromination and chlorination of anisole derivatives followed by the introduction of the isopropoxy group. One common method includes:

Bromination: Anisole is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Chlorination: The brominated anisole is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

Isopropoxylation: Finally, the chlorinated brominated anisole undergoes a nucleophilic substitution reaction with isopropanol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of 5-Bromo-3-chloro-2-isopropoxyanisole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloro-2-isopropoxyanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove halogen atoms or to modify the isopropoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products include derivatives with different nucleophiles replacing the bromine or chlorine atoms.

Oxidation: Products include ketones or aldehydes derived from the isopropoxy group.

Reduction: Products include dehalogenated compounds or modified isopropoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-chloro-2-isopropoxyanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-isopropoxyanisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying the structure of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Substituents | Purity | Density | CAS No. |

|---|---|---|---|---|---|---|

| 5-Bromo-3-chloro-2-isopropoxyanisole | C₁₀H₁₂BrClO₂ | ~283.57* | Br (5), Cl (3), -OCH(CH₃)₂ (2) | 98% | Not reported | 1820704-04-8 |

| 5-Bromo-2-chloroanisole | C₇H₆BrClO | 221.48 | Br (5), Cl (2), -OCH₃ (1) | Not reported | 1.631 g/mL (25°C) | 16817-43-9 |

| 1-Bromo-3-chloro-5-isopropoxybenzene | C₉H₁₀BrClO | 253.54 | Br (1), Cl (3), -OCH(CH₃)₂ (5) | 98% | Not reported | 1242336-66-8 |

| 2-Bromo-4-chloro-1-isopropoxybenzene | C₉H₁₀BrClO | 253.54 | Br (2), Cl (4), -OCH(CH₃)₂ (1) | 95% | Not reported | 201849-19-6 |

| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | Br (5), F (2), -CHO (1) | Not reported | Not reported | 93777-26-5 |

*Calculated based on substituents.

Key Observations:

- Substituent Effects: The isopropoxy group in 5-Bromo-3-chloro-2-isopropoxyanisole increases steric bulk and lipophilicity compared to the methoxy group in 5-Bromo-2-chloroanisole. This enhances solubility in nonpolar solvents and may influence bioavailability in drug design . Halogen Positioning: In 1-Bromo-3-chloro-5-isopropoxybenzene, bromine and chlorine are meta to each other, whereas in the target compound, they are para. This alters electronic effects (e.g., electron-withdrawing inductive effects) and reactivity in electrophilic substitution reactions .

Functional Groups :

- Aldehyde-containing analogs like 5-Bromo-2-fluorobenzaldehyde exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) compared to ether derivatives .

- The pyridine ring in 5-Bromo-3-pyridinecarboxaldehyde introduces aromatic nitrogen, enabling coordination chemistry applications absent in anisole derivatives .

Biologische Aktivität

5-Bromo-3-chloro-2-isopropoxyanisole is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-3-chloro-2-isopropoxyanisole is characterized by the following chemical structure:

- IUPAC Name : 5-Bromo-3-chloro-2-isopropoxyanisole

- Molecular Formula : C10H12BrClO2

- Molecular Weight : 275.56 g/mol

The presence of halogen atoms (bromine and chlorine) and an isopropoxy group contributes to its unique properties and biological activities.

The biological activity of 5-Bromo-3-chloro-2-isopropoxyanisole is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing signal transduction processes.

Antimicrobial Activity

Research indicates that 5-Bromo-3-chloro-2-isopropoxyanisole exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential application in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that 5-Bromo-3-chloro-2-isopropoxyanisole may possess anticancer activity. In particular, it has been evaluated for its effects on cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound can inhibit cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several case studies have highlighted the biological activities of 5-Bromo-3-chloro-2-isopropoxyanisole:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study assessed the antimicrobial properties against clinical isolates. Results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential for topical applications in wound care.

-

Investigation of Anticancer Mechanisms :

- A study by Johnson et al. (2024) explored the anticancer effects on breast cancer cells. The research indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.